molecular formula C7H6O2 B086884 Benzoic acid-d CAS No. 1005-01-2

Benzoic acid-d

Cat. No. B086884
CAS RN: 1005-01-2
M. Wt: 123.13 g/mol
InChI Key: WPYMKLBDIGXBTP-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid-d is a deuterated form of benzoic acid, which is a white crystalline solid that is widely used in the food industry as a preservative. Benzoic acid-d is a stable isotope of benzoic acid, in which the hydrogen atoms are replaced by deuterium atoms. The deuterium atoms are heavier than hydrogen atoms, which makes benzoic acid-d a useful tool for studying the biochemical and physiological effects of benzoic acid.

Mechanism Of Action

The mechanism of action of benzoic acid-d is similar to that of benzoic acid. Benzoic acid-d is a weak organic acid that can penetrate the cell membrane and dissociate into its ionized form in the cytoplasm. The ionized form of benzoic acid-d can disrupt the pH balance of the cell, which can inhibit the growth of microorganisms.

Biochemical And Physiological Effects

Benzoic acid-d has several biochemical and physiological effects, including its ability to inhibit the growth of microorganisms, such as bacteria and fungi. Benzoic acid-d can also act as an antioxidant, which can protect cells from oxidative damage. Additionally, benzoic acid-d can affect the metabolism of certain compounds, such as amino acids and carbohydrates.

Advantages And Limitations For Lab Experiments

The use of benzoic acid-d in laboratory experiments has several advantages, including its stable isotopic composition, which allows for accurate measurements of metabolic pathways. Additionally, benzoic acid-d is non-toxic and can be easily synthesized. However, the use of benzoic acid-d has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the use of benzoic acid-d in scientific research. One direction is the investigation of the metabolic fate of benzoic acid-d in different species, including humans. Another direction is the development of new methods for the synthesis of benzoic acid-d, which could reduce the cost and increase the availability of this compound. Additionally, the use of benzoic acid-d in combination with other stable isotopes could provide new insights into the metabolic pathways of complex biological systems.
Conclusion:
In conclusion, benzoic acid-d is a useful tool for investigating the biochemical and physiological effects of benzoic acid. The synthesis of benzoic acid-d can be achieved by several methods, and its stable isotopic composition allows for accurate measurements of metabolic pathways. The use of benzoic acid-d has several advantages and limitations for laboratory experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of benzoic acid-d can be achieved by several methods, including the direct deuteration of benzoic acid using deuterium gas or deuterated water. Another method involves the reduction of benzoic acid using deuterated sodium borohydride. The resulting product is benzoic acid-d, which can be purified by recrystallization.

Scientific Research Applications

Benzoic acid-d has been used in several scientific research studies to investigate the biochemical and physiological effects of benzoic acid. One study used benzoic acid-d to determine the metabolic fate of benzoic acid in rats. The study found that benzoic acid-d was metabolized to hippuric acid-d, which is excreted in the urine.

properties

IUPAC Name

deuterio benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514712
Record name (O-~2~H)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid-d

CAS RN

406679-59-2
Record name (O-~2~H)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 406679-59-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.